(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide
Description
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrolidine ring at the 5-position, stabilized as a hydrobromide salt. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors. Its synthesis typically involves multi-step reactions, including cyclization and salt formation, as inferred from analogous procedures in and . The hydrobromide salt improves solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.BrH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEVQNSIGVXZMT-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=NN2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This photoinduced organocatalyzed cyclization is carried out under mild conditions without the use of metals, making it an efficient and green synthetic route.
Industrial Production Methods
Industrial production of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability are key factors in industrial production. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide. This compound has shown efficacy against various bacterial and fungal strains.
Bacterial Inhibition
A study examined the antibacterial activity of synthesized triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis, suggesting strong antibacterial potential .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole 1 | E. coli | 3.9 |
| Triazole 2 | S. aureus | 4.5 |
| Triazole 3 | C. tenuis | 0.9 |
Antifungal Activity
The antifungal properties of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide have been investigated with promising results against various fungal strains, particularly those responsible for candidiasis. A series of compounds were synthesized and tested for antifungal activity, revealing that many showed greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL .
Antitumor Potential
The antitumor activity of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide has also been a focal point of research.
Cell Viability Studies
In vitro studies utilizing triple-negative breast cancer cell lines (MDA-MB-231) demonstrated that certain triazole derivatives significantly reduced cell viability. One derivative exhibited an IC50 value of 39.2 ± 1.7 μM against MDA-MB-231 cells, indicating a strong potential for further development as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative | MDA-MB-231 | 39.2 |
| Control | MDA-MB-231 | >100 |
Mechanistic Insights
Molecular modeling studies suggest that these compounds may exert their effects through the inhibition of critical pathways involved in tumor progression, such as the mitogen-activated protein kinase pathway through inhibition of BRAF and MEK serine–threonine protein kinases .
Synthesis and Characterization
The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide typically involves reactions starting from pyrrolidine and various triazole precursors under controlled conditions to ensure high yield and purity.
General Synthetic Procedure
A typical synthesis involves dissolving the triazole precursor in an appropriate solvent followed by the addition of pyrrolidine under reflux conditions with necessary reagents to facilitate the reaction.
Mechanism of Action
The mechanism of action of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related 1,2,4-triazole derivatives (Table 1):
Table 1. Structural and functional comparison of 1,2,4-triazole derivatives.
Physicochemical Properties
- Solubility : The hydrobromide salt of the target compound exhibits superior aqueous solubility compared to neutral analogues like 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole, which relies on its methoxy group for moderate polarity .
- Thermal Stability : Derivatives with aromatic substituents (e.g., 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole) show higher melting points (>280°C for brominated salts) due to crystallinity, whereas pyrrolidine-containing variants have lower decomposition thresholds .
Biological Activity
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular structure of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide features a pyrrolidine ring attached to a triazole moiety. This configuration is crucial for its biological activity, as the triazole ring is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .
| Compound Type | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative | S. aureus | 0.125 |
| Triazole Derivative | E. coli | 0.125 |
| Vancomycin | S. aureus | 0.68 |
| Ciprofloxacin | E. coli | 2.96 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, a series of triazole-based compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, suggesting that (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide may also exhibit similar properties .
Anti-inflammatory and Analgesic Effects
Triazoles have been reported to possess anti-inflammatory properties. Research involving various triazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide could be explored further for its potential in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often linked to their structural features. Studies have indicated that specific substitutions on the triazole ring can enhance activity against microbial pathogens or cancer cells. For instance, electron-donating groups at certain positions have been shown to improve antimicrobial potency . Understanding these relationships is vital for designing more effective derivatives.
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Antimicrobial Evaluation : A study synthesized multiple 1,2,4-triazoles and assessed their antimicrobial activity against a range of pathogens. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain triazole derivatives could induce apoptosis and inhibit cell growth effectively .
- Anti-inflammatory Studies : Research involving animal models showed that triazole derivatives could significantly reduce inflammation markers compared to control groups .
Q & A
Q. What are the standard synthetic routes for (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide?
The synthesis typically involves multi-step heterocyclic chemistry, starting with pyrrolidine and triazole precursors. Key steps include:
- Acylation and hydrazinolysis of pyrrole derivatives to form triazole intermediates.
- Alkylation with brominated reagents to introduce the hydrobromide salt.
- Cyclization under alkaline conditions to finalize the heterocyclic core. Characterization via ¹H-NMR, LC-MS, and elemental analysis ensures structural integrity .
Q. How is the compound characterized post-synthesis?
A combination of techniques is employed:
Q. What in vitro models are used to assess biological activity?
Common assays include:
- Enzyme inhibition studies (e.g., COX-2, EGFR) using fluorometric or colorimetric substrates.
- Cell-based models for cytotoxicity or anti-inflammatory activity.
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .
Advanced Research Questions
Q. How can low yields in the alkylation step be addressed?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) enhance bromomethylation kinetics.
- Temperature control : Gradual heating (40–60°C) minimizes side reactions. Comparative yield data from similar triazole syntheses are shown below:
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| DMF, 50°C, 12 hrs | 68 | |
| THF, RT, 24 hrs | 42 |
Q. How to resolve discrepancies in biological activity data across studies?
Conflicting results may arise from:
- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native COX-2).
- Structural analogs : Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl groups) alter activity.
- Purity thresholds : HPLC purity >95% is critical for reliable IC₅₀ measurements .
Q. What computational methods predict the compound’s biological targets?
- Molecular docking : Use Schrödinger Suite or MOE to screen against kinase (e.g., EGFR) or enzyme (e.g., COX-2) binding pockets.
- ADME prediction : SwissADME or pkCSM evaluates bioavailability and metabolic stability.
- MD simulations : GROMACS assesses binding stability over time (≥50 ns trajectories) .
Q. How to design derivatives for improved pharmacokinetics?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance.
- Salt forms : Compare hydrobromide vs. hydrochloride salts for solubility and crystallinity.
- Prodrug strategies : Mask polar groups (e.g., esterification) to improve membrane permeability .
Q. How to confirm stereochemical integrity during synthesis?
- Chiral HPLC : Use Chiralpak columns with polar mobile phases to separate enantiomers.
- X-ray crystallography : Refine SHELXL parameters to resolve absolute configuration.
- Optical rotation : Compare experimental [α]D values with literature data .
Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
